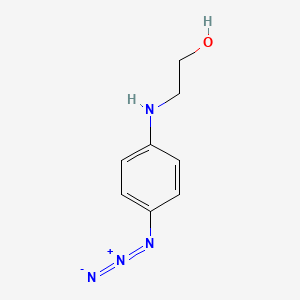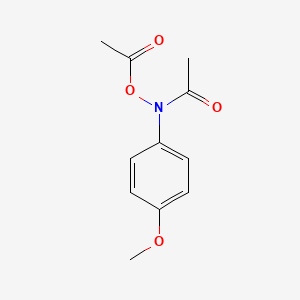
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyloxy group and a methoxyphenyl group attached to the nitrogen atom of the acetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with acetic anhydride in the presence of a catalyst. The reaction conditions may include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids such as sulfuric acid or bases like pyridine.
Solvent: Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may undergo hydrolysis to release acetic acid, which can then interact with biological pathways. The methoxyphenyl group may also play a role in binding to target molecules and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetyloxy)-N-phenylacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(Acetyloxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and applications.
Uniqueness
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the acetyloxy and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can enhance its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
116505-01-2 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(N-acetyl-4-methoxyanilino) acetate |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12(16-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 |
Clé InChI |
NHMXGELHPSBFGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
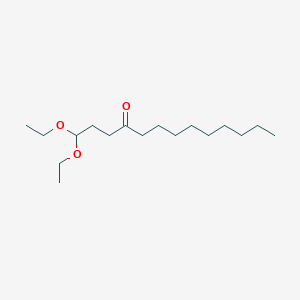

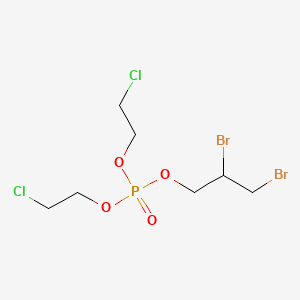
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
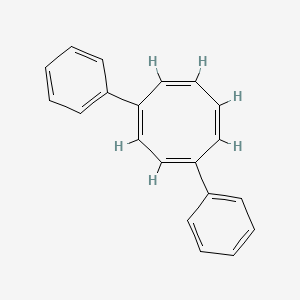
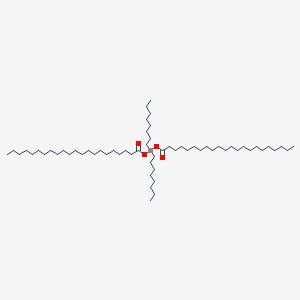
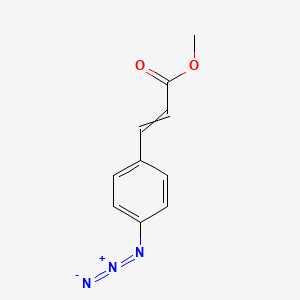
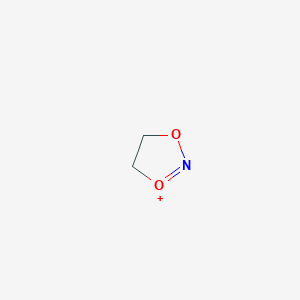
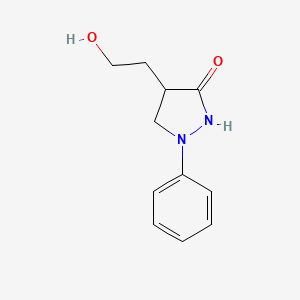
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
